



# Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Topoisomerase II Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Topoisomerase inhibitor 2 |           |
| Cat. No.:            | B12386943                 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction DNA topoisomerase II (Topo II) is a critical nuclear enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by introducing transient double-strand breaks (DSBs).[1] Vertebrates express two isoforms, Topo IIα and Topo IIβ, which have distinct and overlapping functions.[2][3] Topo IIα is essential for disentangling newly replicated chromosomes and is highly expressed in proliferating cells, making it a key target for widely used anticancer drugs like etoposide and doxorubicin.[1][4] These drugs, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex, leading to an accumulation of cytotoxic DSBs.[4] However, the clinical efficacy of these agents is often hampered by drug resistance, frequently linked to alterations in Topo IIα expression or function. [5][6]

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function, providing an unprecedented ability to precisely edit the genome.[7][8] This powerful tool can be used to create knockouts, introduce specific mutations, or alter regulatory elements to investigate the nuanced roles of Topo II isoforms, dissect drug resistance mechanisms, and validate Topo II as a therapeutic target.[6][7][9] These application notes provide detailed protocols for using CRISPR-Cas9 to study Topo II function, focusing on drug resistance, isoform-specific roles, and downstream signaling pathways.



# General Experimental Workflow for CRISPR-Cas9 Editing

The overall process for gene editing involves designing the guide RNA, delivering the CRISPR components into the cell, allowing for DNA repair, and analyzing the resulting edits.[10][11]





Click to download full resolution via product page

Caption: High-level workflow for CRISPR-Cas9 gene editing.



# **Application 1: Overcoming Drug Resistance by Editing TOP2A Splice Sites**

Acquired resistance to Topo II poisons can arise from altered RNA processing of the TOP2A gene. For instance, in the etoposide-resistant K562 leukemia cell line (K/VP.5), inefficient splicing of intron 19 leads to the expression of a truncated, non-functional 90 kDa isoform (TOP2 $\alpha$ /90) and reduced levels of the full-length 170 kDa protein (TOP2 $\alpha$ /170).[6][12] CRISPR-Cas9 can be used to edit the suboptimal 5' splice site to restore normal splicing, increase TOP2 $\alpha$ /170 expression, and re-sensitize cells to etoposide.[5][6]



Click to download full resolution via product page

Caption: Logic diagram for circumventing drug resistance.



**Quantitative Data Summary** 

| Cell Line     | Genetic<br>Backgroun<br>d       | TOP2α/170<br>Protein<br>Level | TOP2α/90<br>Protein<br>Level | Etoposide<br>Sensitivity | Reference |
|---------------|---------------------------------|-------------------------------|------------------------------|--------------------------|-----------|
| K562          | Parental,<br>Drug-<br>Sensitive | High                          | Low /<br>Undetectable        | Sensitive                | [12]      |
| K/VP.5        | Etoposide-<br>Resistant         | Decreased ~90%                | Increased ~3-fold            | Resistant                | [12]      |
| K/VP.5/edit-3 | CRISPR-<br>edited K/VP.5        | Restored to<br>K562 levels    | Decreased                    | Sensitivity<br>Restored  | [12]      |

### Protocol 1: Splice Site Correction via CRISPR-Cas9 and HDR

This protocol is adapted from studies on K562 cells.[1][5][6]

- 1. Design of sgRNA and HDR Template: a. Identify the target suboptimal splice site in the TOP2A gene (e.g., the Exon 19/Intron 19 boundary).[6] b. Use an online design tool to identify a suitable 20-nucleotide sgRNA sequence immediately upstream of a Protospacer Adjacent Motif (PAM), such as 'NGG' for Streptococcus pyogenes Cas9.[13] c. Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the Homology-Directed Repair (HDR) template. This template should be ~100-200 nucleotides long and contain the desired "corrected" splice site sequence, flanked by homology arms matching the genomic sequence on either side of the Cas9 cut site.[3] d. Introduce silent mutations into the PAM site within the HDR template to prevent re-cutting of the edited allele.[5]
- 2. Preparation and Delivery of CRISPR Components: a. Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin). b. Form ribonucleoprotein (RNP) complexes by incubating purified, high-fidelity Cas9 nuclease with the synthesized sgRNA at room temperature for 20 minutes.[3] c. Resuspend ~2 x 10^6 cells in an electroporation buffer and add the Cas9/sgRNA RNP complex and the HDR template ssODN. d. Electroporate the cell suspension using a system like the Neon Transfection System with optimized parameters for the cell line.



- 3. Selection and Screening of Edited Clones: a. Immediately after electroporation, plate the cells. To enhance HDR, media can be supplemented with an HDR enhancer for a short period. [3] b. After 48 hours, perform limiting dilution cloning by plating the cells in 96-well plates at a density of ~0.8 cells per well to isolate single-cell clones.[3] c. After 2-3 weeks, when colonies are visible, lyse a portion of the cells from each well to extract genomic DNA. d. Screen for edited alleles using a custom quantitative PCR (qPCR) assay with probes that specifically distinguish between the wild-type and the edited splice site sequence.[3][6]
- 4. Validation and Functional Analysis: a. Expand the clones identified as positive by qPCR. b. Confirm the precise edit by PCR amplifying the target genomic region and performing Sanger sequencing.[14] c. Analyze TOP2α protein expression by Western blot using antibodies that can distinguish the full-length (170 kDa) and truncated (90 kDa) isoforms.[12][14] d. Assess drug sensitivity by performing cell viability assays (e.g., MTT or CellTiter-Glo) after treating the edited and control cells with a range of etoposide concentrations. e. Measure etoposide-induced DNA damage using the Comet assay or by staining for γH2AX, a marker for DSBs.[6] [14]

# Application 2: Elucidating Topo II Isoform-Specific Functions

Topo IIα and Topo IIβ share high sequence identity but have distinct biological roles.[3] CRISPR-Cas9 can be used to generate isoform-specific knockouts to dissect their individual contributions to cellular processes and drug response. For example, introducing a premature stop codon can effectively ablate the expression of a specific isoform like TOP2β.[3]

# Protocol 2: Gene Knockout via CRISPR-Cas9 and HDR-mediated Stop Codon Insertion

- 1. Design of sgRNA and HDR Template: a. Select a target site in an early exon of the target gene (e.g., TOP2B). b. Design an sgRNA that directs Cas9 to cut near the desired insertion site. c. Synthesize an ssODN HDR template containing the desired stop codon (e.g., TAA, TAG, or TGA) at the cut site, flanked by homology arms.[3]
- 2. Delivery and Cloning: a. Follow the procedures for RNP formation and electroporation as described in Protocol 1. b. Perform single-cell cloning via limiting dilution.



- 3. Screening and Validation: a. Screen genomic DNA from expanded clones by qPCR using probes that can differentiate the wild-type from the stop-codon-containing allele.[3] b. Confirm the insertion of the stop codon via Sanger sequencing. c. Verify the absence of the target protein (e.g., TOP2β) by Western blot analysis. d. Quantify the relative mRNA expression levels of both TOP2A and TOP2B using RT-qPCR to check for compensatory changes in expression.
- 4. Functional Characterization: a. Perform cell proliferation assays to determine if the knockout affects cell growth. b. Evaluate sensitivity to various Topo II poisons (e.g., etoposide, doxorubicin) to see if the absence of the specific isoform alters the drug response. c. Analyze cell cycle progression using flow cytometry to investigate any cell cycle-specific roles.

# **Application 3: Investigating Downstream DNA Damage Response (DDR) Pathways**

Topo II poisons induce DSBs that activate complex cell cycle checkpoints and DNA repair pathways, collectively known as the DNA Damage Response (DDR).[15] When Topo II function is inhibited, a G2 checkpoint is activated, involving key signaling proteins like ATM, ATR, and p53.[15][16] Using CRISPR-edited cells allows for a clean system to study how the loss or alteration of Topo II impacts the activation of these critical pathways.





Click to download full resolution via product page

Caption: Topo II-induced DNA Damage Response pathway.



### Protocol 3: Analysis of DDR Activation in CRISPR-Edited Cells

- 1. Cell Treatment: a. Culture wild-type, knockout (e.g., TOP2A KO), and/or edited (e.g., splice site corrected) cells. b. Treat cells with a Topo II poison (e.g., etoposide at a concentration determined from viability assays) or a vehicle control (e.g., DMSO) for various time points (e.g., 1, 6, 24 hours).
- 2. Analysis of DNA Damage: a. Immunofluorescence for yH2AX: i. Fix treated cells on coverslips with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with 1% BSA and incubate with a primary antibody against phospho-Histone H2A.X (Ser139). iv. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). v. Image using a fluorescence microscope and quantify the number of yH2AX foci per nucleus. b. Flow Cytometry for yH2AX: i. Harvest and fix cells with paraformaldehyde, then permeabilize with ice-cold methanol. ii. Stain with an anti-yH2AX antibody followed by a fluorescent secondary antibody. iii. Analyze the fluorescence intensity using a flow cytometer to quantify the overall level of DNA damage in the cell population.[17]
- 3. Analysis of Checkpoint Protein Activation: a. Prepare whole-cell lysates from treated cells. b. Perform Western blot analysis using antibodies against key DDR proteins and their phosphorylated (activated) forms, such as:
- Phospho-ATM (Ser1981)
- Phospho-ATR (Ser428)
- Phospho-Chk1 (Ser345) / Phospho-Chk2 (Thr68)
- p53 and p21 c. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
- 4. Cell Cycle Analysis: a. Harvest treated cells and fix them in 70% ethanol. b. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in G2 as evidence of checkpoint activation.[18]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Use of CRISPR/Cas9 with homology-directed repair to silence the human topoisomerase IIα intron-19 5' splice site: Generation of etoposide resistance in human leukemia K562 cells
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of CRISPR/Cas9 with Homology-Directed Repair to Gene-Edit Topoisomerase IIβ in Human Leukemia K562 Cells: Generation of a Resistance Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. CRISPR/Cas9 Genome Editing of the Human Topoisomerase IIα Intron 19 5' Splice Site Circumvents Etoposide Resistance in Human Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 Genome Editing of the Human Topoisomerase II α Intron 19 5' Splice Site Circumvents Etoposide Resistance in Human Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. idtdna.com [idtdna.com]
- 11. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. addgene.org [addgene.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. rupress.org [rupress.org]



- 16. Item Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 17. Identification of topoisomerase as a precision-medicine target in chromatin reader SP140-driven Crohn's disease | bioRxiv [biorxiv.org]
- 18. Quantitative analysis of topoisomerase II alpha and evaluation of its effects on cell proliferation and apoptosis in glioblastoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Topoisomerase II Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386943#application-of-crispr-cas9-to-studytopoisomerase-ii-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com